Pesampator

Description

PESAMPATOR is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

an AMPA receptor potentiator; structure in first source

Properties

IUPAC Name |

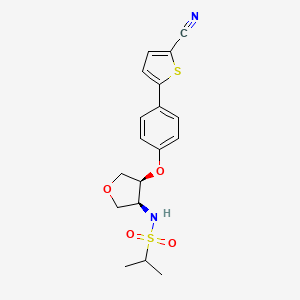

N-[(3S,4S)-4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl]propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c1-12(2)26(21,22)20-16-10-23-11-17(16)24-14-5-3-13(4-6-14)18-8-7-15(9-19)25-18/h3-8,12,16-17,20H,10-11H2,1-2H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYKUKSFWHEBLI-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1COCC1OC2=CC=C(C=C2)C3=CC=C(S3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)N[C@H]1COC[C@H]1OC2=CC=C(C=C2)C3=CC=C(S3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001337272 | |

| Record name | Pesampator | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001337272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258963-59-5 | |

| Record name | Pesampator [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258963595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04958242 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pesampator | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001337272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PESAMPATOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1A824CC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Pesampator as a High-Impact AMPA Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pesampator (BIIB-104; PF-04958242) is a potent, high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the biarylpropylsulfonamide class, this compound enhances glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor, thereby slowing channel deactivation and desensitization. This potentiation of AMPA receptor function has been shown to elicit cognitive-enhancing effects in preclinical models. In addition to its primary mechanism of action, this compound has also been identified as an inhibitor of the glycine (B1666218) transporter 1 (GlyT1), which may contribute to its overall pharmacological profile by indirectly modulating N-methyl-D-aspartate (NMDA) receptor function. Despite promising preclinical data, the clinical development of this compound for cognitive symptoms in schizophrenia and for age-related sensorineural hearing loss was discontinued (B1498344) due to insufficient efficacy.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental methodologies.

Introduction

The AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, is a critical target for therapeutic intervention in a range of neurological and psychiatric disorders.[2] Positive allosteric modulators of the AMPA receptor represent a promising therapeutic strategy to enhance synaptic plasticity and cognitive function.[2] this compound was developed as a "high-impact" AMPA PAM, a designation that distinguishes it from "low-impact" modulators by its more substantial effect on receptor kinetics, leading to a more robust potentiation of the AMPA receptor-mediated current.[1] High-impact PAMs have been shown to induce the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuroplasticity and cell survival.[2] This guide details the core preclinical data and methodologies that have defined our understanding of this compound's pharmacological profile.

Mechanism of Action

This compound exerts its primary effect by binding to an allosteric site on the AMPA receptor complex, which is distinct from the glutamate (B1630785) binding site. This binding event stabilizes the open conformation of the receptor, leading to a slowing of both channel deactivation and desensitization. The result is an enhanced and prolonged postsynaptic current in response to presynaptic glutamate release. This potentiation of AMPA receptor signaling is thought to underlie the observed pro-cognitive effects.

Furthermore, this compound inhibits the glycine transporter 1 (GlyT1), thereby increasing the synaptic concentration of glycine. As glycine is an essential co-agonist at the NMDA receptor, this secondary action may contribute to the overall enhancement of glutamatergic neurotransmission.

Signaling Pathway

The potentiation of AMPA receptors by this compound is hypothesized to trigger downstream signaling cascades that promote synaptic plasticity. A key pathway involves the activation of voltage-gated calcium channels, leading to an influx of calcium and subsequent activation of calcium-dependent signaling pathways. This can lead to the upregulation of brain-derived neurotrophic factor (BDNF), which in turn, through its receptor TrkB, can activate pathways like the mTOR pathway, leading to enhanced protein synthesis and synaptic strengthening.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Assay System |

| AMPA Receptor Potentiation | ||

| EC50 | 310 nM | Recombinant AMPA receptors |

| Ki | 170 nM | Radioligand binding assay |

| GlyT1 Inhibition | ||

| IC50 | 92 nM (for a similar GlyT1 inhibitor) | Rat GlyT1 |

Table 2: In Vivo Pharmacology of this compound

| Species | Model/Assay | Dose Range | Route | Key Finding |

| Mouse (CD-1) | Cerebellar cGMP increase | 0.1 - 1 mg/kg | SC | Dose-dependent increase |

| Mouse (C57BL/6J) | Accelerating rotarod | 0.1 - 0.32 mg/kg | SC | Decreased fall latency |

| Rat (Sprague-Dawley) | MK-801-induced PPF reduction | 0.001 - 0.01 mg/kg | IV | Reversal of deficit |

| Rat | Ketamine-induced working memory disruption (Radial Arm Maze) | 0.0032 - 0.032 mg/kg | SC | Attenuation of errors |

| Rat | Regional brain glucose uptake (FDG-PET) | 0.027 - 0.60 mg/kg | SC | Dose-dependent effects |

| Human | Ketamine-induced verbal learning and memory deficits | 5 days of daily dosing | Oral | Significant reduction of impairment |

Experimental Protocols

In Vitro Assays

-

Objective: To determine the potency (EC50) of this compound in potentiating AMPA receptor currents.

-

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human AMPA receptor subunits (e.g., GluA2/GluA3) are used.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed.

-

Experimental Procedure:

-

Cells are voltage-clamped at -60 mV.

-

A sub-maximal concentration of glutamate (e.g., 1 mM) is applied to elicit a baseline current.

-

Increasing concentrations of this compound are co-applied with glutamate.

-

The potentiation of the glutamate-evoked current is measured.

-

-

Data Analysis: The EC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

-

Objective: To determine the binding affinity (Ki) of this compound to the AMPA receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or brain tissue expressing AMPA receptors.

-

Radioligand: A radiolabeled AMPA receptor PAM (e.g., [3H]-LY451646) is used.

-

Experimental Procedure:

-

Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 value is determined from the competition binding curve and converted to a Ki value using the Cheng-Prusoff equation.

-

-

Objective: To determine the inhibitory potency (IC50) of this compound on the glycine transporter 1.

-

Methodology:

-

Cell Line: A cell line stably expressing human GlyT1 is used.

-

Uptake Assay:

-

Cells are incubated with [3H]-glycine in the presence of varying concentrations of this compound.

-

The uptake of [3H]-glycine is terminated by washing with ice-cold buffer.

-

The amount of radioactivity taken up by the cells is measured.

-

-

Data Analysis: The IC50 value is calculated from the concentration-inhibition curve.

-

In Vivo Assays

-

Objective: To assess motor coordination and balance.

-

Methodology:

-

Apparatus: An accelerating rotarod apparatus.

-

Animals: C57BL/6J mice.

-

Experimental Procedure:

-

Mice are pre-trained on the rotarod for a set period.

-

On the test day, mice are administered this compound or vehicle subcutaneously.

-

After a specified pre-treatment time (e.g., 30 minutes), mice are placed on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

-

The latency to fall from the rod is recorded.

-

-

Data Analysis: The mean latency to fall is compared between treatment groups.

-

-

Objective: To evaluate the ability of this compound to reverse cognitive deficits.

-

Methodology:

-

Apparatus: A radial arm maze.

-

Animals: Sprague-Dawley rats.

-

Experimental Procedure:

-

Rats are trained to find a food reward in the arms of the maze.

-

On the test day, rats are pre-treated with this compound or vehicle (SC).

-

Subsequently, ketamine is administered to induce a working memory deficit.

-

The number of errors (re-entry into already visited arms) is recorded.

-

-

Data Analysis: The mean number of errors is compared between treatment groups.

-

Clinical Development and Discontinuation

This compound entered clinical trials to evaluate its efficacy in treating cognitive symptoms associated with schizophrenia and age-related sensorineural hearing loss. However, development for both indications was terminated due to a lack of sufficient efficacy. While detailed quantitative data from these trials are not publicly available, the discontinuation suggests that the promising preclinical findings did not translate into clinically meaningful benefits in the patient populations studied.

Conclusion

This compound is a well-characterized high-impact AMPA receptor PAM with a dual mechanism of action that also includes GlyT1 inhibition. Preclinical studies robustly demonstrated its potential as a cognitive enhancer. However, the failure to demonstrate efficacy in clinical trials highlights the challenges in translating preclinical findings in the complex area of cognitive disorders. The in-depth data and methodologies presented in this guide provide a valuable case study for researchers in the field of glutamatergic modulation and drug development. Further investigation into the disconnect between preclinical and clinical outcomes for compounds like this compound is warranted to inform the development of future cognitive-enhancing therapeutics.

References

In-Depth Technical Guide: Pesampator as a High-Impact AMPA Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pesampator (BIIB-104; PF-04958242) is a potent, high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the biarylpropylsulfonamide class, this compound enhances glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor, thereby slowing channel deactivation and desensitization. This potentiation of AMPA receptor function has been shown to elicit cognitive-enhancing effects in preclinical models. In addition to its primary mechanism of action, this compound has also been identified as an inhibitor of the glycine transporter 1 (GlyT1), which may contribute to its overall pharmacological profile by indirectly modulating N-methyl-D-aspartate (NMDA) receptor function. Despite promising preclinical data, the clinical development of this compound for cognitive symptoms in schizophrenia and for age-related sensorineural hearing loss was discontinued due to insufficient efficacy.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental methodologies.

Introduction

The AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, is a critical target for therapeutic intervention in a range of neurological and psychiatric disorders.[2] Positive allosteric modulators of the AMPA receptor represent a promising therapeutic strategy to enhance synaptic plasticity and cognitive function.[2] this compound was developed as a "high-impact" AMPA PAM, a designation that distinguishes it from "low-impact" modulators by its more substantial effect on receptor kinetics, leading to a more robust potentiation of the AMPA receptor-mediated current.[1] High-impact PAMs have been shown to induce the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuroplasticity and cell survival.[2] This guide details the core preclinical data and methodologies that have defined our understanding of this compound's pharmacological profile.

Mechanism of Action

This compound exerts its primary effect by binding to an allosteric site on the AMPA receptor complex, which is distinct from the glutamate binding site. This binding event stabilizes the open conformation of the receptor, leading to a slowing of both channel deactivation and desensitization. The result is an enhanced and prolonged postsynaptic current in response to presynaptic glutamate release. This potentiation of AMPA receptor signaling is thought to underlie the observed pro-cognitive effects.

Furthermore, this compound inhibits the glycine transporter 1 (GlyT1), thereby increasing the synaptic concentration of glycine. As glycine is an essential co-agonist at the NMDA receptor, this secondary action may contribute to the overall enhancement of glutamatergic neurotransmission.

Signaling Pathway

The potentiation of AMPA receptors by this compound is hypothesized to trigger downstream signaling cascades that promote synaptic plasticity. A key pathway involves the activation of voltage-gated calcium channels, leading to an influx of calcium and subsequent activation of calcium-dependent signaling pathways. This can lead to the upregulation of brain-derived neurotrophic factor (BDNF), which in turn, through its receptor TrkB, can activate pathways like the mTOR pathway, leading to enhanced protein synthesis and synaptic strengthening.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Assay System |

| AMPA Receptor Potentiation | ||

| EC50 | 310 nM | Recombinant AMPA receptors |

| Ki | 170 nM | Radioligand binding assay |

| GlyT1 Inhibition | ||

| IC50 | 92 nM (for a similar GlyT1 inhibitor) | Rat GlyT1 |

Table 2: In Vivo Pharmacology of this compound

| Species | Model/Assay | Dose Range | Route | Key Finding |

| Mouse (CD-1) | Cerebellar cGMP increase | 0.1 - 1 mg/kg | SC | Dose-dependent increase |

| Mouse (C57BL/6J) | Accelerating rotarod | 0.1 - 0.32 mg/kg | SC | Decreased fall latency |

| Rat (Sprague-Dawley) | MK-801-induced PPF reduction | 0.001 - 0.01 mg/kg | IV | Reversal of deficit |

| Rat | Ketamine-induced working memory disruption (Radial Arm Maze) | 0.0032 - 0.032 mg/kg | SC | Attenuation of errors |

| Rat | Regional brain glucose uptake (FDG-PET) | 0.027 - 0.60 mg/kg | SC | Dose-dependent effects |

| Human | Ketamine-induced verbal learning and memory deficits | 5 days of daily dosing | Oral | Significant reduction of impairment |

Experimental Protocols

In Vitro Assays

-

Objective: To determine the potency (EC50) of this compound in potentiating AMPA receptor currents.

-

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human AMPA receptor subunits (e.g., GluA2/GluA3) are used.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed.

-

Experimental Procedure:

-

Cells are voltage-clamped at -60 mV.

-

A sub-maximal concentration of glutamate (e.g., 1 mM) is applied to elicit a baseline current.

-

Increasing concentrations of this compound are co-applied with glutamate.

-

The potentiation of the glutamate-evoked current is measured.

-

-

Data Analysis: The EC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

-

Objective: To determine the binding affinity (Ki) of this compound to the AMPA receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or brain tissue expressing AMPA receptors.

-

Radioligand: A radiolabeled AMPA receptor PAM (e.g., [3H]-LY451646) is used.

-

Experimental Procedure:

-

Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 value is determined from the competition binding curve and converted to a Ki value using the Cheng-Prusoff equation.

-

-

Objective: To determine the inhibitory potency (IC50) of this compound on the glycine transporter 1.

-

Methodology:

-

Cell Line: A cell line stably expressing human GlyT1 is used.

-

Uptake Assay:

-

Cells are incubated with [3H]-glycine in the presence of varying concentrations of this compound.

-

The uptake of [3H]-glycine is terminated by washing with ice-cold buffer.

-

The amount of radioactivity taken up by the cells is measured.

-

-

Data Analysis: The IC50 value is calculated from the concentration-inhibition curve.

-

In Vivo Assays

-

Objective: To assess motor coordination and balance.

-

Methodology:

-

Apparatus: An accelerating rotarod apparatus.

-

Animals: C57BL/6J mice.

-

Experimental Procedure:

-

Mice are pre-trained on the rotarod for a set period.

-

On the test day, mice are administered this compound or vehicle subcutaneously.

-

After a specified pre-treatment time (e.g., 30 minutes), mice are placed on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

-

The latency to fall from the rod is recorded.

-

-

Data Analysis: The mean latency to fall is compared between treatment groups.

-

-

Objective: To evaluate the ability of this compound to reverse cognitive deficits.

-

Methodology:

-

Apparatus: A radial arm maze.

-

Animals: Sprague-Dawley rats.

-

Experimental Procedure:

-

Rats are trained to find a food reward in the arms of the maze.

-

On the test day, rats are pre-treated with this compound or vehicle (SC).

-

Subsequently, ketamine is administered to induce a working memory deficit.

-

The number of errors (re-entry into already visited arms) is recorded.

-

-

Data Analysis: The mean number of errors is compared between treatment groups.

-

Clinical Development and Discontinuation

This compound entered clinical trials to evaluate its efficacy in treating cognitive symptoms associated with schizophrenia and age-related sensorineural hearing loss. However, development for both indications was terminated due to a lack of sufficient efficacy. While detailed quantitative data from these trials are not publicly available, the discontinuation suggests that the promising preclinical findings did not translate into clinically meaningful benefits in the patient populations studied.

Conclusion

This compound is a well-characterized high-impact AMPA receptor PAM with a dual mechanism of action that also includes GlyT1 inhibition. Preclinical studies robustly demonstrated its potential as a cognitive enhancer. However, the failure to demonstrate efficacy in clinical trials highlights the challenges in translating preclinical findings in the complex area of cognitive disorders. The in-depth data and methodologies presented in this guide provide a valuable case study for researchers in the field of glutamatergic modulation and drug development. Further investigation into the disconnect between preclinical and clinical outcomes for compounds like this compound is warranted to inform the development of future cognitive-enhancing therapeutics.

References

Dual-Targeting of Glutamatergic Pathways: A Technical Overview of Pesampator's GlyT1 Inhibition and AMPA Receptor Modulation

For Immediate Release

An in-depth analysis of Pesampator (PF-04958242, BIIB104), a novel investigational compound, reveals a unique dual mechanism of action targeting two key components of the glutamatergic system: the Glycine (B1666218) Transporter 1 (GlyT1) and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound's distinct pharmacological profile.

This compound, a biarylpropylsulfonamide derivative, has been investigated for its potential therapeutic effects in cognitive impairment associated with schizophrenia.[1] Its innovative approach lies in the simultaneous modulation of two critical targets to enhance glutamatergic neurotransmission, a pathway implicated in the pathophysiology of this complex disorder.[2]

Core Mechanisms of Action: A Two-Pronged Approach

This compound's primary mechanism involves the positive allosteric modulation of AMPA receptors, which are responsible for the majority of fast excitatory synaptic transmission in the central nervous system.[3][4] As a "high-impact" AMPA potentiator, this compound enhances the receptor's response to glutamate (B1630785), thereby strengthening synaptic signaling.[3]

Concurrently, this compound acts as an inhibitor of the Glycine Transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine, a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, from the synaptic cleft. By blocking GlyT1, this compound increases extracellular glycine levels, leading to enhanced NMDA receptor activation. This dual action on both AMPA and NMDA receptor pathways represents a novel strategy for modulating glutamatergic function.

Quantitative Pharmacological Profile

The following tables summarize the key in vitro potency and binding affinity data for this compound's activity on both AMPA receptors and GlyT1.

| Target | Parameter | Value | Assay System | Reference |

| AMPA Receptor | EC50 | 310 nM | Not Specified | |

| AMPA Receptor | Ki | 170 nM | Not Specified | |

| AMPA Receptor | EC50 | 854 nM | Murine Embryonic Stem Cells | |

| AMPA Receptor | Ki | 132 nM | Not Specified | |

| Glycine Transporter 1 (GlyT1) | IC50 | Data Not Available |

Quantitative data for the IC50 of this compound on GlyT1 is not currently available in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the probable experimental protocols used to characterize this compound's dual activity.

AMPA Receptor Potentiation: Electrophysiology

The potentiation of AMPA receptors by this compound is typically assessed using whole-cell patch-clamp electrophysiology on cultured neurons or in brain slices.

Objective: To measure the effect of this compound on AMPA receptor-mediated currents.

Methodology:

-

Cell Preparation: Primary neuronal cultures (e.g., cortical or hippocampal neurons) or acute brain slices are prepared.

-

Patch-Clamp Recording: Whole-cell voltage-clamp recordings are established from individual neurons.

-

Agonist Application: A specific AMPA receptor agonist (e.g., glutamate or AMPA) is applied to elicit an inward current.

-

This compound Application: this compound is co-applied with the agonist at various concentrations.

-

Data Analysis: The potentiation of the agonist-induced current by this compound is measured, and the concentration-response curve is used to determine the EC50 value.

GlyT1 Inhibition: Radioligand Binding Assay

The inhibitory activity of this compound at GlyT1 is likely determined using a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of this compound for GlyT1.

Methodology:

-

Membrane Preparation: Cell membranes expressing human GlyT1 are prepared.

-

Assay Incubation: The membranes are incubated with a fixed concentration of a radiolabeled GlyT1-specific ligand (e.g., [3H]-Org24598) and varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioligand from the unbound fraction.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

To visualize the complex molecular interactions and experimental procedures, the following diagrams are provided in DOT language.

References

Dual-Targeting of Glutamatergic Pathways: A Technical Overview of Pesampator's GlyT1 Inhibition and AMPA Receptor Modulation

For Immediate Release

An in-depth analysis of Pesampator (PF-04958242, BIIB104), a novel investigational compound, reveals a unique dual mechanism of action targeting two key components of the glutamatergic system: the Glycine Transporter 1 (GlyT1) and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound's distinct pharmacological profile.

This compound, a biarylpropylsulfonamide derivative, has been investigated for its potential therapeutic effects in cognitive impairment associated with schizophrenia.[1] Its innovative approach lies in the simultaneous modulation of two critical targets to enhance glutamatergic neurotransmission, a pathway implicated in the pathophysiology of this complex disorder.[2]

Core Mechanisms of Action: A Two-Pronged Approach

This compound's primary mechanism involves the positive allosteric modulation of AMPA receptors, which are responsible for the majority of fast excitatory synaptic transmission in the central nervous system.[3][4] As a "high-impact" AMPA potentiator, this compound enhances the receptor's response to glutamate, thereby strengthening synaptic signaling.[3]

Concurrently, this compound acts as an inhibitor of the Glycine Transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine, a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, from the synaptic cleft. By blocking GlyT1, this compound increases extracellular glycine levels, leading to enhanced NMDA receptor activation. This dual action on both AMPA and NMDA receptor pathways represents a novel strategy for modulating glutamatergic function.

Quantitative Pharmacological Profile

The following tables summarize the key in vitro potency and binding affinity data for this compound's activity on both AMPA receptors and GlyT1.

| Target | Parameter | Value | Assay System | Reference |

| AMPA Receptor | EC50 | 310 nM | Not Specified | |

| AMPA Receptor | Ki | 170 nM | Not Specified | |

| AMPA Receptor | EC50 | 854 nM | Murine Embryonic Stem Cells | |

| AMPA Receptor | Ki | 132 nM | Not Specified | |

| Glycine Transporter 1 (GlyT1) | IC50 | Data Not Available |

Quantitative data for the IC50 of this compound on GlyT1 is not currently available in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the probable experimental protocols used to characterize this compound's dual activity.

AMPA Receptor Potentiation: Electrophysiology

The potentiation of AMPA receptors by this compound is typically assessed using whole-cell patch-clamp electrophysiology on cultured neurons or in brain slices.

Objective: To measure the effect of this compound on AMPA receptor-mediated currents.

Methodology:

-

Cell Preparation: Primary neuronal cultures (e.g., cortical or hippocampal neurons) or acute brain slices are prepared.

-

Patch-Clamp Recording: Whole-cell voltage-clamp recordings are established from individual neurons.

-

Agonist Application: A specific AMPA receptor agonist (e.g., glutamate or AMPA) is applied to elicit an inward current.

-

This compound Application: this compound is co-applied with the agonist at various concentrations.

-

Data Analysis: The potentiation of the agonist-induced current by this compound is measured, and the concentration-response curve is used to determine the EC50 value.

GlyT1 Inhibition: Radioligand Binding Assay

The inhibitory activity of this compound at GlyT1 is likely determined using a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of this compound for GlyT1.

Methodology:

-

Membrane Preparation: Cell membranes expressing human GlyT1 are prepared.

-

Assay Incubation: The membranes are incubated with a fixed concentration of a radiolabeled GlyT1-specific ligand (e.g., [3H]-Org24598) and varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioligand from the unbound fraction.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

To visualize the complex molecular interactions and experimental procedures, the following diagrams are provided in DOT language.

References

Pesampator (PF-04958242): A Technical Guide on its Effects on Synaptic Plasticity and Long-Term Potentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pesampator (PF-04958242), a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, was developed for the treatment of cognitive symptoms associated with schizophrenia. As an AMPA receptor potentiator, this compound enhances glutamatergic neurotransmission, a fundamental process for synaptic plasticity and the induction of long-term potentiation (LTP), the cellular correlate of learning and memory. This technical guide provides a comprehensive overview of the known effects of this compound on synaptic function, with a focus on its potential to modulate synaptic plasticity and LTP. While direct quantitative data on this compound-induced LTP enhancement from publicly available peer-reviewed literature is limited, this document synthesizes existing preclinical data, outlines relevant experimental methodologies, and illustrates the putative signaling pathways involved.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a cornerstone of neural function, underpinning learning, memory, and cognitive processing. Long-term potentiation (LTP) is a prominent form of synaptic plasticity characterized by a persistent enhancement of synaptic transmission. The AMPA receptor, a key mediator of fast excitatory neurotransmission, plays a pivotal role in the expression of LTP. Malfunctions in glutamatergic signaling and synaptic plasticity have been implicated in the pathophysiology of schizophrenia, making the AMPA receptor an attractive therapeutic target.

This compound is a high-impact AMPA receptor PAM belonging to the biarylpropylsulfonamide class. It was designed to enhance AMPA receptor function in the presence of the endogenous neurotransmitter glutamate (B1630785), thereby augmenting synaptic responses. In addition to its primary mechanism of action, this compound has also been reported to act as a glycine (B1666218) transporter 1 (GlyT1) inhibitor, which may indirectly modulate NMDA receptor function by increasing synaptic glycine levels. This dual action suggests a multifaceted potential to influence synaptic plasticity.

Quantitative Data on this compound's Bioactivity

| Parameter | Species/System | Value | Reference |

| In Vitro Potency | |||

| EC50 (S-AMPA-evoked current) | Primary cultures of rat cortical neurons | 43 ± 10 nM | [1] |

| In Vivo Efficacy | |||

| MK-801-induced deficit in synaptic transmission (ED50) | Rats | 0.003 mg/kg i.v. | [2] |

| Ketamine-induced working memory disruption (Radial Arm Maze) | Rats | Attenuated | [2] |

| Ketamine-disrupted working memory task | Non-human primates | Improved performance | [2] |

Experimental Protocols

The following sections detail standardized experimental protocols relevant to assessing the impact of a compound like this compound on synaptic plasticity and LTP. While specific protocols for this compound are not published, these methods represent the standard approach in the field.

In Vitro Electrophysiology: Long-Term Potentiation in Hippocampal Slices

This protocol describes the methodology for inducing and recording LTP in the CA1 region of the hippocampus, a standard model for studying synaptic plasticity.

Objective: To measure the effect of this compound on the induction and maintenance of LTP at Schaffer collateral-CA1 synapses.

Materials:

-

This compound (PF-04958242)

-

Artificial cerebrospinal fluid (aCSF)

-

Rodent (rat or mouse) hippocampal slices

-

Bipolar stimulating electrode

-

Glass recording microelectrode

-

Electrophysiology recording setup (amplifier, digitizer, software)

Procedure:

-

Slice Preparation: Rodents are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. The hippocampus is dissected out, and transverse slices (300-400 µm thick) are prepared using a vibratome. Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording Setup: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (32-34 °C). A bipolar stimulating electrode is placed in the stratum radiatum to stimulate Schaffer collateral afferents. A glass recording microelectrode filled with aCSF is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Baseline synaptic responses are established by delivering single electrical pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. The stimulus intensity is adjusted to elicit an fEPSP with a slope that is 30-40% of the maximum response.

-

Drug Application: After establishing a stable baseline, this compound is bath-applied at the desired concentration. The effects on baseline synaptic transmission are recorded for a further 20-30 minutes.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which mimics endogenous firing patterns. A typical TBS protocol consists of several trains of high-frequency bursts (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz).

-

Post-Induction Recording: Following HFS, fEPSPs are recorded at the baseline stimulation frequency for at least 60 minutes to assess the magnitude and stability of LTP.

-

Data Analysis: The slope of the fEPSP is measured and normalized to the average baseline slope. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope in the last 10 minutes of the recording period compared to the pre-HFS baseline.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the detailed characterization of synaptic currents and the effects of this compound on AMPA receptor kinetics.

Objective: To determine the effect of this compound on the amplitude, decay kinetics, and desensitization of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

Procedure:

-

Slice Preparation and Recording: Hippocampal slices are prepared as described above. A CA1 pyramidal neuron is visualized using infrared differential interference contrast (IR-DIC) microscopy. A whole-cell patch-clamp recording is established using a glass pipette filled with an appropriate internal solution.

-

EPSC Recording: EPSCs are evoked by stimulating Schaffer collateral afferents. The neuron is voltage-clamped at a negative holding potential (e.g., -70 mV) to record AMPA receptor-mediated currents.

-

Drug Application: this compound is applied to the slice, and changes in the amplitude and decay time constant of the evoked EPSCs are measured.

-

Analysis of Receptor Kinetics: To study the effect on desensitization, fast application of glutamate to outside-out patches from cultured neurons expressing specific AMPA receptor subunits can be performed in the presence and absence of this compound.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in AMPA receptor-mediated synaptic plasticity and a typical experimental workflow for assessing LTP.

Caption: this compound's putative signaling pathway in LTP.

Caption: Experimental workflow for assessing this compound's effect on LTP.

Discussion and Future Directions

This compound, as a positive allosteric modulator of AMPA receptors, holds theoretical promise for enhancing synaptic plasticity and LTP. The preclinical data, demonstrating its ability to reverse cognitive deficits in animal models, indirectly supports this hypothesis. However, the lack of publicly available, direct evidence of this compound's effect on LTP induction and maintenance represents a significant knowledge gap.

Future research should focus on conducting detailed electrophysiological studies to quantify the impact of this compound on LTP in various brain regions and under different induction protocols. Investigating the specific downstream signaling cascades modulated by this compound would provide a more complete understanding of its mechanism of action. Furthermore, exploring the interplay between its AMPA receptor PAM activity and GlyT1 inhibition in the context of synaptic plasticity will be crucial for elucidating its full therapeutic potential.

Conclusion

This compound is a potent AMPA receptor PAM with a preclinical profile suggestive of pro-cognitive effects. Its mechanism of action is directly relevant to the molecular underpinnings of synaptic plasticity and LTP. While direct quantitative evidence for its LTP-enhancing properties is currently limited in the public domain, the available data and the established role of AMPA receptors in synaptic plasticity provide a strong rationale for its potential in this regard. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the further investigation and understanding of this compound's effects on synaptic function.

References

Pesampator (PF-04958242): A Technical Guide on its Effects on Synaptic Plasticity and Long-Term Potentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pesampator (PF-04958242), a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, was developed for the treatment of cognitive symptoms associated with schizophrenia. As an AMPA receptor potentiator, this compound enhances glutamatergic neurotransmission, a fundamental process for synaptic plasticity and the induction of long-term potentiation (LTP), the cellular correlate of learning and memory. This technical guide provides a comprehensive overview of the known effects of this compound on synaptic function, with a focus on its potential to modulate synaptic plasticity and LTP. While direct quantitative data on this compound-induced LTP enhancement from publicly available peer-reviewed literature is limited, this document synthesizes existing preclinical data, outlines relevant experimental methodologies, and illustrates the putative signaling pathways involved.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a cornerstone of neural function, underpinning learning, memory, and cognitive processing. Long-term potentiation (LTP) is a prominent form of synaptic plasticity characterized by a persistent enhancement of synaptic transmission. The AMPA receptor, a key mediator of fast excitatory neurotransmission, plays a pivotal role in the expression of LTP. Malfunctions in glutamatergic signaling and synaptic plasticity have been implicated in the pathophysiology of schizophrenia, making the AMPA receptor an attractive therapeutic target.

This compound is a high-impact AMPA receptor PAM belonging to the biarylpropylsulfonamide class. It was designed to enhance AMPA receptor function in the presence of the endogenous neurotransmitter glutamate, thereby augmenting synaptic responses. In addition to its primary mechanism of action, this compound has also been reported to act as a glycine transporter 1 (GlyT1) inhibitor, which may indirectly modulate NMDA receptor function by increasing synaptic glycine levels. This dual action suggests a multifaceted potential to influence synaptic plasticity.

Quantitative Data on this compound's Bioactivity

| Parameter | Species/System | Value | Reference |

| In Vitro Potency | |||

| EC50 (S-AMPA-evoked current) | Primary cultures of rat cortical neurons | 43 ± 10 nM | [1] |

| In Vivo Efficacy | |||

| MK-801-induced deficit in synaptic transmission (ED50) | Rats | 0.003 mg/kg i.v. | [2] |

| Ketamine-induced working memory disruption (Radial Arm Maze) | Rats | Attenuated | [2] |

| Ketamine-disrupted working memory task | Non-human primates | Improved performance | [2] |

Experimental Protocols

The following sections detail standardized experimental protocols relevant to assessing the impact of a compound like this compound on synaptic plasticity and LTP. While specific protocols for this compound are not published, these methods represent the standard approach in the field.

In Vitro Electrophysiology: Long-Term Potentiation in Hippocampal Slices

This protocol describes the methodology for inducing and recording LTP in the CA1 region of the hippocampus, a standard model for studying synaptic plasticity.

Objective: To measure the effect of this compound on the induction and maintenance of LTP at Schaffer collateral-CA1 synapses.

Materials:

-

This compound (PF-04958242)

-

Artificial cerebrospinal fluid (aCSF)

-

Rodent (rat or mouse) hippocampal slices

-

Bipolar stimulating electrode

-

Glass recording microelectrode

-

Electrophysiology recording setup (amplifier, digitizer, software)

Procedure:

-

Slice Preparation: Rodents are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. The hippocampus is dissected out, and transverse slices (300-400 µm thick) are prepared using a vibratome. Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording Setup: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (32-34 °C). A bipolar stimulating electrode is placed in the stratum radiatum to stimulate Schaffer collateral afferents. A glass recording microelectrode filled with aCSF is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Baseline synaptic responses are established by delivering single electrical pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. The stimulus intensity is adjusted to elicit an fEPSP with a slope that is 30-40% of the maximum response.

-

Drug Application: After establishing a stable baseline, this compound is bath-applied at the desired concentration. The effects on baseline synaptic transmission are recorded for a further 20-30 minutes.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which mimics endogenous firing patterns. A typical TBS protocol consists of several trains of high-frequency bursts (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz).

-

Post-Induction Recording: Following HFS, fEPSPs are recorded at the baseline stimulation frequency for at least 60 minutes to assess the magnitude and stability of LTP.

-

Data Analysis: The slope of the fEPSP is measured and normalized to the average baseline slope. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope in the last 10 minutes of the recording period compared to the pre-HFS baseline.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the detailed characterization of synaptic currents and the effects of this compound on AMPA receptor kinetics.

Objective: To determine the effect of this compound on the amplitude, decay kinetics, and desensitization of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

Procedure:

-

Slice Preparation and Recording: Hippocampal slices are prepared as described above. A CA1 pyramidal neuron is visualized using infrared differential interference contrast (IR-DIC) microscopy. A whole-cell patch-clamp recording is established using a glass pipette filled with an appropriate internal solution.

-

EPSC Recording: EPSCs are evoked by stimulating Schaffer collateral afferents. The neuron is voltage-clamped at a negative holding potential (e.g., -70 mV) to record AMPA receptor-mediated currents.

-

Drug Application: this compound is applied to the slice, and changes in the amplitude and decay time constant of the evoked EPSCs are measured.

-

Analysis of Receptor Kinetics: To study the effect on desensitization, fast application of glutamate to outside-out patches from cultured neurons expressing specific AMPA receptor subunits can be performed in the presence and absence of this compound.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in AMPA receptor-mediated synaptic plasticity and a typical experimental workflow for assessing LTP.

Caption: this compound's putative signaling pathway in LTP.

Caption: Experimental workflow for assessing this compound's effect on LTP.

Discussion and Future Directions

This compound, as a positive allosteric modulator of AMPA receptors, holds theoretical promise for enhancing synaptic plasticity and LTP. The preclinical data, demonstrating its ability to reverse cognitive deficits in animal models, indirectly supports this hypothesis. However, the lack of publicly available, direct evidence of this compound's effect on LTP induction and maintenance represents a significant knowledge gap.

Future research should focus on conducting detailed electrophysiological studies to quantify the impact of this compound on LTP in various brain regions and under different induction protocols. Investigating the specific downstream signaling cascades modulated by this compound would provide a more complete understanding of its mechanism of action. Furthermore, exploring the interplay between its AMPA receptor PAM activity and GlyT1 inhibition in the context of synaptic plasticity will be crucial for elucidating its full therapeutic potential.

Conclusion

This compound is a potent AMPA receptor PAM with a preclinical profile suggestive of pro-cognitive effects. Its mechanism of action is directly relevant to the molecular underpinnings of synaptic plasticity and LTP. While direct quantitative evidence for its LTP-enhancing properties is currently limited in the public domain, the available data and the established role of AMPA receptors in synaptic plasticity provide a strong rationale for its potential in this regard. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the further investigation and understanding of this compound's effects on synaptic function.

References

Structural Binding Site of Pesampator on the AMPA Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pesampator (BIIB-104; PF-04958242) is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a member of the biarylpropylsulfonamide class of AMPAR PAMs, this compound enhances the receptor's response to the endogenous neurotransmitter glutamate (B1630785), thereby potentiating excitatory synaptic transmission.[1] This technical guide provides a comprehensive overview of the structural binding site of this compound on the AMPA receptor, detailing the quantitative binding data, experimental protocols for its characterization, and the associated signaling pathways.

Data Presentation: Quantitative Binding and Potentiation Data

The following tables summarize the key quantitative data for this compound's interaction with the AMPA receptor.

| Parameter | Value | Receptor/System | Reference |

| Ki | 170 nM | AMPA Receptor | [2] |

| EC50 | 310 nM | AMPA Receptor | [2] |

| EC50 | 370 nM | AMPA Receptor |

Table 1: Binding Affinity and Potency of this compound

Structural Binding Site

The structural basis for this compound's modulation of the AMPA receptor has been elucidated through X-ray crystallography. The co-crystal structure of this compound in complex with the ligand-binding domain (LBD) of the human GluA2 subunit has been solved at a resolution of 1.89 Å (PDB ID: 4X48).

This compound binds to an allosteric site located at the dimer interface of the GluA2 LBD. This binding pocket is distinct from the orthosteric site where glutamate binds. The binding of this compound stabilizes the clamshell-like structure of the LBD in its closed, glutamate-bound conformation. This stabilization is thought to slow the deactivation and desensitization of the receptor, leading to a prolonged and enhanced ion channel opening in response to glutamate.

The binding of this compound is facilitated by key interactions within a conformationally constrained tetrahydrofuran (B95107) motif, which was rationally designed to improve interactions with the human GluA2 LBD. The replacement of a distal phenyl group with a 2-cyanothiophene moiety further enhanced the potency and metabolic stability of the compound.

Experimental Protocols

X-ray Crystallography for Structural Determination (PDB: 4X48)

The following provides a detailed methodology for the determination of the co-crystal structure of this compound with the GluA2 ligand-binding domain.

1. Protein Expression and Purification:

-

The construct of the human GluA2 ligand-binding domain (S1S2) was expressed as a soluble fusion protein.

-

Purification was likely achieved through a combination of affinity and size-exclusion chromatography to obtain a homogenous protein sample.

2. Crystallization:

-

The purified GluA2 LBD was co-crystallized with this compound.

-

Crystals were grown using the vapor diffusion method. Specific conditions would have included defined concentrations of the protein and this compound, a precipitant solution (e.g., polyethylene (B3416737) glycol), a specific buffer, and a controlled temperature.

3. Data Collection and Processing:

-

X-ray diffraction data were collected from a single crystal at a synchrotron source.

-

The data were processed and scaled to a resolution of 1.89 Å.

-

The structure was solved by molecular replacement using a previously determined structure of the GluA2 LBD as a search model.

-

Refinement of the model was performed to fit the electron density map, resulting in the final structure with reported R-work and R-free values of 0.173 and 0.197, respectively.

Radioligand Binding Assay for Affinity Determination

This protocol describes a competition binding assay to determine the inhibition constant (Ki) of this compound.

1. Materials:

-

Cell membranes expressing the target AMPA receptor (e.g., from HEK293 cells or brain tissue).

-

A suitable radioligand, such as [3H]-AMPA.

-

Unlabeled this compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a filtration manifold.

-

Scintillation counter.

2. Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand (typically at or below its Kd value).

-

Add increasing concentrations of unlabeled this compound to the incubation mixture.

-

Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand against the concentration of this compound to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Potentiation Measurement

This protocol outlines the methodology to measure the potentiation of AMPA receptor-mediated currents by this compound.

1. Cell Preparation:

-

Use a suitable cell line (e.g., HEK293 cells) stably or transiently expressing the desired AMPA receptor subunit combination (e.g., homomeric GluA2 or heteromeric GluA1/GluA2).

2. Recording Setup:

-

Perform whole-cell patch-clamp recordings from the transfected cells.

-

Use an internal solution containing appropriate ions and a buffer, and an external solution mimicking the extracellular environment.

3. Experimental Procedure:

-

Hold the cell at a negative membrane potential (e.g., -60 mV) to record inward currents.

-

Apply a brief pulse of glutamate to elicit a baseline AMPA receptor-mediated current.

-

Pre-incubate the cell with this compound at various concentrations and then co-apply with glutamate.

-

Measure the potentiation of the current amplitude and the effects on the deactivation and desensitization kinetics.

-

Construct a concentration-response curve by plotting the percentage of potentiation against the concentration of this compound to determine the EC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Mediated AMPA Receptor Potentiation

This compound, as a positive allosteric modulator, enhances the normal signaling cascade initiated by glutamate binding to the AMPA receptor. This leads to increased neuronal excitability and can influence downstream signaling pathways involved in synaptic plasticity, learning, and memory.

Caption: this compound enhances glutamate-mediated AMPA receptor signaling.

Experimental Workflow for Characterizing this compound

The following diagram illustrates a typical workflow for the preclinical characterization of a novel AMPA receptor PAM like this compound.

Caption: Preclinical to clinical development workflow for this compound.

Conclusion

The structural and functional characterization of this compound has provided valuable insights into the allosteric modulation of the AMPA receptor. The detailed understanding of its binding site at the GluA2 LBD dimer interface, quantified by its binding affinity and potency, offers a solid foundation for the rational design of next-generation AMPA receptor PAMs. The experimental protocols outlined in this guide serve as a reference for researchers in the field of neuroscience and drug discovery aiming to investigate the intricate mechanisms of AMPA receptor function and modulation.

References

Structural Binding Site of Pesampator on the AMPA Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pesampator (BIIB-104; PF-04958242) is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a member of the biarylpropylsulfonamide class of AMPAR PAMs, this compound enhances the receptor's response to the endogenous neurotransmitter glutamate, thereby potentiating excitatory synaptic transmission.[1] This technical guide provides a comprehensive overview of the structural binding site of this compound on the AMPA receptor, detailing the quantitative binding data, experimental protocols for its characterization, and the associated signaling pathways.

Data Presentation: Quantitative Binding and Potentiation Data

The following tables summarize the key quantitative data for this compound's interaction with the AMPA receptor.

| Parameter | Value | Receptor/System | Reference |

| Ki | 170 nM | AMPA Receptor | [2] |

| EC50 | 310 nM | AMPA Receptor | [2] |

| EC50 | 370 nM | AMPA Receptor |

Table 1: Binding Affinity and Potency of this compound

Structural Binding Site

The structural basis for this compound's modulation of the AMPA receptor has been elucidated through X-ray crystallography. The co-crystal structure of this compound in complex with the ligand-binding domain (LBD) of the human GluA2 subunit has been solved at a resolution of 1.89 Å (PDB ID: 4X48).

This compound binds to an allosteric site located at the dimer interface of the GluA2 LBD. This binding pocket is distinct from the orthosteric site where glutamate binds. The binding of this compound stabilizes the clamshell-like structure of the LBD in its closed, glutamate-bound conformation. This stabilization is thought to slow the deactivation and desensitization of the receptor, leading to a prolonged and enhanced ion channel opening in response to glutamate.

The binding of this compound is facilitated by key interactions within a conformationally constrained tetrahydrofuran motif, which was rationally designed to improve interactions with the human GluA2 LBD. The replacement of a distal phenyl group with a 2-cyanothiophene moiety further enhanced the potency and metabolic stability of the compound.

Experimental Protocols

X-ray Crystallography for Structural Determination (PDB: 4X48)

The following provides a detailed methodology for the determination of the co-crystal structure of this compound with the GluA2 ligand-binding domain.

1. Protein Expression and Purification:

-

The construct of the human GluA2 ligand-binding domain (S1S2) was expressed as a soluble fusion protein.

-

Purification was likely achieved through a combination of affinity and size-exclusion chromatography to obtain a homogenous protein sample.

2. Crystallization:

-

The purified GluA2 LBD was co-crystallized with this compound.

-

Crystals were grown using the vapor diffusion method. Specific conditions would have included defined concentrations of the protein and this compound, a precipitant solution (e.g., polyethylene glycol), a specific buffer, and a controlled temperature.

3. Data Collection and Processing:

-

X-ray diffraction data were collected from a single crystal at a synchrotron source.

-

The data were processed and scaled to a resolution of 1.89 Å.

-

The structure was solved by molecular replacement using a previously determined structure of the GluA2 LBD as a search model.

-

Refinement of the model was performed to fit the electron density map, resulting in the final structure with reported R-work and R-free values of 0.173 and 0.197, respectively.

Radioligand Binding Assay for Affinity Determination

This protocol describes a competition binding assay to determine the inhibition constant (Ki) of this compound.

1. Materials:

-

Cell membranes expressing the target AMPA receptor (e.g., from HEK293 cells or brain tissue).

-

A suitable radioligand, such as [3H]-AMPA.

-

Unlabeled this compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a filtration manifold.

-

Scintillation counter.

2. Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand (typically at or below its Kd value).

-

Add increasing concentrations of unlabeled this compound to the incubation mixture.

-

Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand against the concentration of this compound to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Potentiation Measurement

This protocol outlines the methodology to measure the potentiation of AMPA receptor-mediated currents by this compound.

1. Cell Preparation:

-

Use a suitable cell line (e.g., HEK293 cells) stably or transiently expressing the desired AMPA receptor subunit combination (e.g., homomeric GluA2 or heteromeric GluA1/GluA2).

2. Recording Setup:

-

Perform whole-cell patch-clamp recordings from the transfected cells.

-

Use an internal solution containing appropriate ions and a buffer, and an external solution mimicking the extracellular environment.

3. Experimental Procedure:

-

Hold the cell at a negative membrane potential (e.g., -60 mV) to record inward currents.

-

Apply a brief pulse of glutamate to elicit a baseline AMPA receptor-mediated current.

-

Pre-incubate the cell with this compound at various concentrations and then co-apply with glutamate.

-

Measure the potentiation of the current amplitude and the effects on the deactivation and desensitization kinetics.

-

Construct a concentration-response curve by plotting the percentage of potentiation against the concentration of this compound to determine the EC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Mediated AMPA Receptor Potentiation

This compound, as a positive allosteric modulator, enhances the normal signaling cascade initiated by glutamate binding to the AMPA receptor. This leads to increased neuronal excitability and can influence downstream signaling pathways involved in synaptic plasticity, learning, and memory.

Caption: this compound enhances glutamate-mediated AMPA receptor signaling.

Experimental Workflow for Characterizing this compound

The following diagram illustrates a typical workflow for the preclinical characterization of a novel AMPA receptor PAM like this compound.

Caption: Preclinical to clinical development workflow for this compound.

Conclusion

The structural and functional characterization of this compound has provided valuable insights into the allosteric modulation of the AMPA receptor. The detailed understanding of its binding site at the GluA2 LBD dimer interface, quantified by its binding affinity and potency, offers a solid foundation for the rational design of next-generation AMPA receptor PAMs. The experimental protocols outlined in this guide serve as a reference for researchers in the field of neuroscience and drug discovery aiming to investigate the intricate mechanisms of AMPA receptor function and modulation.

References

Pesampator's Role in Modulating Glutamatergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pesampator (also known as BIIB104 and PF-04958242) is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed initially by Pfizer and later by Biogen, it was investigated for its potential to treat cognitive symptoms associated with schizophrenia and age-related sensorineural hearing loss. As a member of the biarylpropylsulfonamide class, this compound enhances glutamatergic neurotransmission by potentiating the activity of AMPA receptors, the primary mediators of fast excitatory synaptic transmission in the central nervous system. Additionally, this compound has been reported to exhibit inhibitory activity at the glycine (B1666218) transporter 1 (GlyT1), suggesting a dual mechanism of action. Despite promising preclinical data, the clinical development of this compound was discontinued (B1498344) due to a lack of efficacy in Phase 2 trials.[1] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of its signaling pathways.

Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

This compound functions as a positive allosteric modulator of AMPA receptors, meaning it binds to a site on the receptor distinct from the glutamate (B1630785) binding site.[1] This allosteric binding enhances the receptor's response to glutamate, thereby amplifying excitatory synaptic signals. This compound is classified as a "high-impact" AMPA PAM, which is characterized by its ability to decrease both the deactivation and desensitization of the AMPA receptor channel. This dual effect leads to a more sustained and robust influx of cations (primarily Na⁺ and Ca²⁺) in response to glutamate binding, resulting in a prolonged and strengthened postsynaptic depolarization.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound.

| Parameter | Value | Species/System | Reference |

| EC₅₀ | 310 nM | AMPA Receptor Potentiation | [2] |

| Kᵢ | 170 nM | AMPA Receptor Binding | [2] |

Secondary Mechanism: GlyT1 Inhibition

In addition to its primary action on AMPA receptors, this compound has been reported to be an inhibitor of the glycine transporter 1 (GlyT1).[1] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound can increase the extracellular concentration of glycine. Glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, another critical ionotropic glutamate receptor. Therefore, by elevating synaptic glycine levels, this compound may indirectly enhance NMDA receptor function, further contributing to the potentiation of glutamatergic signaling. The precise quantitative contribution of this secondary mechanism to the overall pharmacological profile of this compound requires further elucidation.

Signaling Pathways and Experimental Workflows

This compound's Modulation of Glutamatergic Signaling

This compound's primary effect is the potentiation of AMPA receptor activity. This leads to enhanced downstream signaling cascades, including the activation of pathways associated with synaptic plasticity and neurotrophic factor expression, such as Brain-Derived Neurotrophic Factor (BDNF).

References

Pesampator's Role in Modulating Glutamatergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pesampator (also known as BIIB104 and PF-04958242) is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed initially by Pfizer and later by Biogen, it was investigated for its potential to treat cognitive symptoms associated with schizophrenia and age-related sensorineural hearing loss. As a member of the biarylpropylsulfonamide class, this compound enhances glutamatergic neurotransmission by potentiating the activity of AMPA receptors, the primary mediators of fast excitatory synaptic transmission in the central nervous system. Additionally, this compound has been reported to exhibit inhibitory activity at the glycine transporter 1 (GlyT1), suggesting a dual mechanism of action. Despite promising preclinical data, the clinical development of this compound was discontinued due to a lack of efficacy in Phase 2 trials.[1] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of its signaling pathways.

Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

This compound functions as a positive allosteric modulator of AMPA receptors, meaning it binds to a site on the receptor distinct from the glutamate binding site.[1] This allosteric binding enhances the receptor's response to glutamate, thereby amplifying excitatory synaptic signals. This compound is classified as a "high-impact" AMPA PAM, which is characterized by its ability to decrease both the deactivation and desensitization of the AMPA receptor channel. This dual effect leads to a more sustained and robust influx of cations (primarily Na⁺ and Ca²⁺) in response to glutamate binding, resulting in a prolonged and strengthened postsynaptic depolarization.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound.

| Parameter | Value | Species/System | Reference |

| EC₅₀ | 310 nM | AMPA Receptor Potentiation | [2] |

| Kᵢ | 170 nM | AMPA Receptor Binding | [2] |

Secondary Mechanism: GlyT1 Inhibition

In addition to its primary action on AMPA receptors, this compound has been reported to be an inhibitor of the glycine transporter 1 (GlyT1).[1] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound can increase the extracellular concentration of glycine. Glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, another critical ionotropic glutamate receptor. Therefore, by elevating synaptic glycine levels, this compound may indirectly enhance NMDA receptor function, further contributing to the potentiation of glutamatergic signaling. The precise quantitative contribution of this secondary mechanism to the overall pharmacological profile of this compound requires further elucidation.

Signaling Pathways and Experimental Workflows

This compound's Modulation of Glutamatergic Signaling

This compound's primary effect is the potentiation of AMPA receptor activity. This leads to enhanced downstream signaling cascades, including the activation of pathways associated with synaptic plasticity and neurotrophic factor expression, such as Brain-Derived Neurotrophic Factor (BDNF).

References

Preclinical research on Pesampator for cognitive disorders

An In-depth Technical Guide to the Preclinical Research of Pesampator (PF-04958242/BIIB104) for Cognitive Disorders

Introduction

This compound (formerly PF-04958242 and BIIB104) is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Developed initially by Pfizer and later by Biogen, it was investigated for its potential to treat cognitive deficits associated with schizophrenia.[1][2] AMPA receptors are critical for mediating fast excitatory synaptic transmission throughout the central nervous system and are integral to synaptic plasticity, a fundamental process for learning and memory.[3][4] Positive modulation of these receptors is hypothesized to enhance cognitive function by amplifying glutamatergic signaling, promoting long-term potentiation (LTP), and increasing the production of neurotrophic factors like BDNF. This document provides a comprehensive overview of the preclinical research on this compound, detailing its mechanism of action, pharmacological data, and the experimental protocols used in its evaluation.

Mechanism of Action: AMPA Receptor Positive Allosteric Modulation